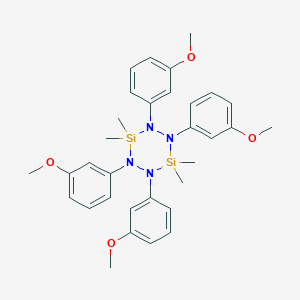
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, also known as TMTD or MeOTPD, is a silicon-based compound that has been widely used in scientific research for its unique properties. This compound is a tetrazadisilinane, which means it contains two silicon atoms and four nitrogen atoms in its structure. TMTD has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to be related to its unique structure. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane contains two silicon atoms, which are known to have a high affinity for oxygen and nitrogen atoms. This property may allow 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane to interact with biological molecules, such as DNA and proteins, through hydrogen bonding and electrostatic interactions. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has also been reported to exhibit fluorescence properties, which may allow it to be used as a fluorescent probe for the detection of biological molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane have not been extensively studied, but it has been reported to exhibit low toxicity and low reactivity towards biological molecules. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in several in vitro experiments to study its potential as a fluorescent probe for the detection of biological molecules, and it has been shown to exhibit high sensitivity and selectivity towards certain targets. However, more research is needed to fully understand the biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has several advantages for use in lab experiments, including its high purity, low toxicity, and unique properties. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been reported to exhibit high sensitivity and selectivity towards certain biological molecules, which may make it a useful tool for studying biological systems. However, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane also has some limitations, including its high cost and limited availability. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may also have limited applicability in certain experiments, depending on the specific research question and experimental design.
Direcciones Futuras
There are several future directions for research on 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, including its potential applications in materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a fluorescent probe for the detection of biological molecules, and its potential as a tool for studying biological systems. Overall, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has the potential to be a valuable tool for scientific research in various fields.
Métodos De Síntesis
The synthesis of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane involves the reaction of 3-methoxyphenylmagnesium bromide with tetrachlorosilane, followed by the addition of tetramethylguanidine. The resulting product is then purified by column chromatography to obtain the pure 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in various scientific research applications, including materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
Propiedades
Número CAS |
17082-89-2 |
|---|---|
Nombre del producto |
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
Fórmula molecular |
C32H40N4O4Si2 |
Peso molecular |
600.9 g/mol |
Nombre IUPAC |
1,2,4,5-tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C32H40N4O4Si2/c1-37-29-17-9-13-25(21-29)33-34(26-14-10-18-30(22-26)38-2)42(7,8)36(28-16-12-20-32(24-28)40-4)35(41(33,5)6)27-15-11-19-31(23-27)39-3/h9-24H,1-8H3 |
Clave InChI |
DNDQKTQOFODEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
SMILES canónico |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
Sinónimos |
1,2,4,5-Tetrakis(m-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



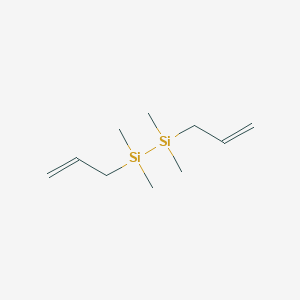
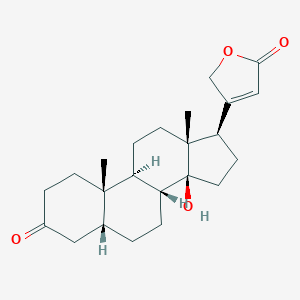
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
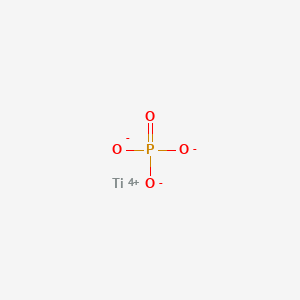




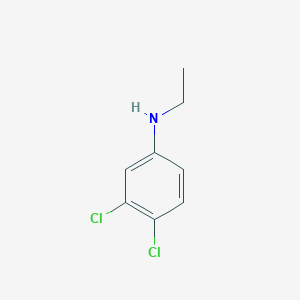
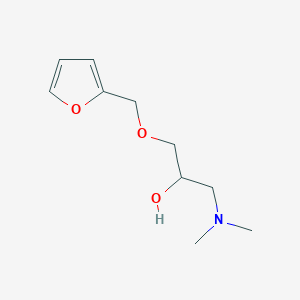
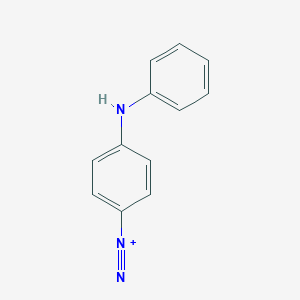
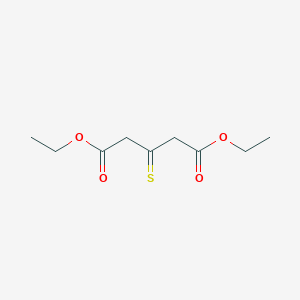
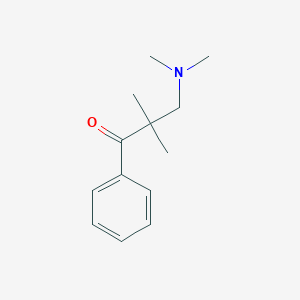
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)